molecular formula C17H18FNO5S B3607972 methyl 2-(4-ethoxy-N-(4-fluorophenyl)sulfonylanilino)acetate

methyl 2-(4-ethoxy-N-(4-fluorophenyl)sulfonylanilino)acetate

Cat. No.: B3607972
M. Wt: 367.4 g/mol
InChI Key: JTAZHWUCEYOSBO-UHFFFAOYSA-N
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Description

Methyl 2-(4-ethoxy-N-(4-fluorophenyl)sulfonylanilino)acetate is an organic compound that belongs to the class of sulfonamides This compound is characterized by the presence of a sulfonyl group attached to an aniline derivative, which is further modified with an ethoxy group and a fluorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-(4-ethoxy-N-(4-fluorophenyl)sulfonylanilino)acetate typically involves a multi-step process. One common synthetic route includes the following steps:

    Nitration: The starting material, aniline, is nitrated to introduce a nitro group.

    Reduction: The nitro group is then reduced to form the corresponding amine.

    Sulfonylation: The amine is reacted with a sulfonyl chloride to introduce the sulfonyl group.

    Ethoxylation: The sulfonylated aniline derivative is then ethoxylated using an appropriate ethoxy reagent.

Industrial Production Methods

Industrial production of this compound may involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and selectivity.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(4-ethoxy-N-(4-fluorophenyl)sulfonylanilino)acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove or modify specific functional groups.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the aromatic ring or the sulfonyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.

    Substitution: Reagents such as halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are used under various conditions, including acidic or basic environments.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions may introduce new functional groups or modify existing ones.

Scientific Research Applications

Methyl 2-(4-ethoxy-N-(4-fluorophenyl)sulfonylanilino)acetate has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical intermediate, particularly in the synthesis of drugs targeting specific enzymes or receptors.

    Materials Science: It is used in the development of advanced materials, including polymers and coatings, due to its unique chemical properties.

    Biological Research: The compound is investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Industrial Applications: It is used in the synthesis of specialty chemicals and as a reagent in various industrial processes.

Mechanism of Action

The mechanism of action of methyl 2-(4-ethoxy-N-(4-fluorophenyl)sulfonylanilino)acetate involves its interaction with specific molecular targets. The sulfonyl group is known to interact with enzymes and proteins, potentially inhibiting their activity. The ethoxy and fluorophenyl groups may enhance the compound’s binding affinity and selectivity for these targets. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    Methyl 2-(4-ethoxy-N-(4-methylphenyl)sulfonylanilino)acetate: This compound is similar but has a methyl group instead of a fluorophenyl group.

    Methyl 2-(4-ethoxy-N-(4-chlorophenyl)sulfonylanilino)acetate: This compound has a chlorophenyl group instead of a fluorophenyl group.

Uniqueness

Methyl 2-(4-ethoxy-N-(4-fluorophenyl)sulfonylanilino)acetate is unique due to the presence of the fluorophenyl group, which can significantly influence its chemical and biological properties. The fluorine atom can enhance the compound’s stability, lipophilicity, and binding affinity to specific targets, making it a valuable compound in various research and industrial applications.

Properties

IUPAC Name

methyl 2-(4-ethoxy-N-(4-fluorophenyl)sulfonylanilino)acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18FNO5S/c1-3-24-15-8-6-14(7-9-15)19(12-17(20)23-2)25(21,22)16-10-4-13(18)5-11-16/h4-11H,3,12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTAZHWUCEYOSBO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)N(CC(=O)OC)S(=O)(=O)C2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18FNO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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methyl 2-(4-ethoxy-N-(4-fluorophenyl)sulfonylanilino)acetate
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methyl 2-(4-ethoxy-N-(4-fluorophenyl)sulfonylanilino)acetate
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